molecular formula C13H15N3O B4263686 2-Propylquinoline-4-carbohydrazide CAS No. 7466-63-9

2-Propylquinoline-4-carbohydrazide

Cat. No.: B4263686
CAS No.: 7466-63-9
M. Wt: 229.28 g/mol
InChI Key: PLOLKTPHQPOGKW-UHFFFAOYSA-N
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Description

2-Propylquinoline-4-carbohydrazide (CAS 7466-63-9) is a quinoline-derived compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its structure features a quinoline core substituted with a propyl group at the 2-position and a carbohydrazide moiety at the 4-position, making it an ideal precursor for the synthesis of diverse hydrazone and hybrid derivatives . This compound is recognized for its significant research potential, particularly in the development of novel antimicrobial and anticancer agents. Scientific studies have demonstrated that derivatives of this compound exhibit promising biological activities. For instance, hydrazone motifs synthesized from this compound have shown potent antibacterial efficacy against a panel of organisms including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . One derivative, 2-Propyl-N′-(pyridine-3-ylmethylene)quinoline-4-carbohydrazide, emerged as a highly active agent with a notably low minimum inhibitory concentration (MIC) value ranging from 0.39 ± 0.02 to 1.56 ± 0.02 µg/mL . Furthermore, recent research highlights its application in oncology. Hybrid molecules incorporating the 2-(quinoline-4-carbonyl)hydrazide scaffold have been designed and evaluated as potential anticancer agents . These hybrids demonstrated significant cytotoxic effects against the MCF-7 breast carcinoma cell line, with one potent hybrid exhibiting an IC50 value of 2.71 µM, which was more potent than the reference drug doxorubicin. The mechanism of action for this activity is associated with the inhibition of EGFR tyrosine kinase and the induction of apoptosis through the upregulation of p53 and caspase 9 . The synthesis of this compound can be efficiently achieved via modern green chemistry methods, such as microwave-assisted synthesis , which provides high yields in remarkably short reaction times . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-propylquinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-5-9-8-11(13(17)16-14)10-6-3-4-7-12(10)15-9/h3-4,6-8H,2,5,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOLKTPHQPOGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323006
Record name 2-propylquinoline-4-carbohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID20323006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7466-63-9
Record name NSC402727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-propylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Propylquinoline-4-carbohydrazide can be achieved through several synthetic routes. One common method involves the Pfitzinger reaction, which converts isatin to the desired quinoline derivative. The process typically includes esterification, followed by hydrazinolysis . Another approach utilizes microwave irradiation as a green method to access a series of functionalized derivatives in high yields within a short time . Industrial production methods may involve optimizing these synthetic routes to achieve scalability and cost-effectiveness.

Chemical Reactions Analysis

Step 1: Pfitzinger Reaction for Quinoline Core Formation

Isatin undergoes base-catalyzed ring-opening with aqueous KOH, followed by ketonization with pentan-2-one at 80–90°C for 13 hours to form 2-propylquinoline-4-carboxylic acid (1). Acidification with HCl precipitates the product (82–85% yield) .

Step 2: Esterification

The carboxylic acid (1) reacts with absolute ethanol and catalytic H₂SO₄ under reflux (60°C, 1 hour) to yield ethyl 2-propylquinoline-4-carboxylate (2). Extraction with diethyl ether and drying over Na₂SO₄ achieves 89–92% yield .

Step 3: Hydrazinolysis

Ester (2) undergoes reflux with hydrazine hydrate in ethanol (1 hour) to produce 2-propylquinoline-4-carbohydrazide (3) in 90–94% yield .

Key Characterization Data:

PropertyValueSource
Molecular Formula C₁₃H₁₅N₃O₂
Melting Point >300°C (decomposes)
¹H NMR (dmso-d₆) δ 7.75–7.73 (d, 2H), 7.52 (s, 1H)

Microwave-Assisted Hydrazide-Hydrazone Formation

The hydrazide group in (3) reacts with sp²-hybridized carbonyl compounds (ketones) under microwave irradiation to form hydrazide-hydrazones (4a–l) .

General Procedure:

  • Reactants : 3 (13 mmol) + ketone (13 mmol) in ethanol.

  • Conditions : Microwave irradiation (1–3 minutes).

  • Workup : Cooling, filtration, and column chromatography.

Representative Derivatives and Yields:

DerivativeKetoneReaction Time (min)Yield (%)M.p. (°C)
4a Butan-2-one282258
4c Heptan-2-one384283
4l Cyclohexanone194>300

Key Findings :

  • Microwave irradiation reduced reaction times from hours (conventional heating) to minutes .

  • High yields (70–94%) correlate with electron-deficient ketones (e.g., cyclohexanone) .

Reactivity with Heterocyclic Precursors

The hydrazide participates in cyclocondensation reactions to form fused heterocycles:

Characterization Highlights:

  • ¹H NMR : δ 4.37 (s, CH₂), δ 11.14 (s, NH) .

  • Bioactivity : Anticancer activity against renal adenocarcinoma (IC₅₀ = 1.94 μM) .

Acid-Catalyzed Hydrolysis Optimization

Hydrolysis of ketal-protected derivatives (e.g., 4a ) to regenerate free hydrazides was optimized using Bi(NO₃)₃·5H₂O in CH₂Cl₂ (98% yield in 2 hours) .

Hydrolysis Conditions Comparison:

CatalystSolventTimeYield (%)
p-TsOHAcetone:H₂O40 min45
Bi(NO₃)₃·5H₂OCH₂Cl₂2 h98

Scientific Research Applications

Antimicrobial Activity

2-Propylquinoline-4-carbohydrazide has shown significant antimicrobial properties against various bacterial strains. In a study conducted by Olayinka et al., a series of hydrazide-hydrazones derived from this compound were synthesized and screened for antibacterial activity using the agar diffusion method against six microorganisms, including Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that certain derivatives exhibited remarkable efficacy, with minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL .

CompoundMIC (µg/mL)Bacterial Strains Tested
4e0.39Pseudomonas aeruginosa
4a1.59Staphylococcus aureus
4l3.13Escherichia coli

Antileishmanial Activity

Recent research has highlighted the potential of 2-propylquinoline derivatives as antileishmanial agents. In vivo studies demonstrated that treatment with these compounds resulted in significant reductions in parasite load in mouse models infected with Leishmania donovani. Specifically, oral administration of 2-n-propylquinoline showed an impressive reduction of up to 100% in parasite burden at certain dosages .

Antimicrobial Screening

A study published in the journal "Molecules" detailed the antimicrobial screening of various hydrazide-hydrazone derivatives of quinolines, including those derived from this compound. The study found that several derivatives outperformed traditional antibiotics like gentamicin in terms of antibacterial activity, suggesting a promising avenue for drug development .

Leishmaniasis Treatment

In another significant study, researchers evaluated the efficacy of 2-n-propylquinoline against visceral leishmaniasis. The compound was tested in BALB/c mouse models, where it demonstrated considerable efficacy with minimal toxicity. This positions it as a potential candidate for further development into an antileishmanial drug .

Mechanism of Action

The mechanism of action of 2-Propylquinoline-4-carbohydrazide involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific molecular pathways, including those involved in DNA replication and protein synthesis . This multi-targeted approach contributes to its effectiveness against a wide range of bacterial strains.

Comparison with Similar Compounds

Key Observations :

  • Microwave Efficiency: 2-Propylquinoline-4-carbohydrazide derivatives are synthesized rapidly (1–2 min) under microwave irradiation, contrasting with conventional methods requiring longer reaction times .

Key Findings :

  • Antibacterial Superiority: The N′-s-benzylidene derivative of this compound exhibits exceptional activity against Staphylococcus aureus (MIC: 2 µg/mL), outperforming gentamycin .
  • Antifungal Potential: 7-Chloro-4-hydrazinylquinoline derivatives show strong activity against Candida albicans, attributed to the electron-withdrawing chloro group enhancing target binding .
  • Structural Flexibility: Pyridine-4-carboxamide derivatives demonstrate higher anticancer activity due to their ability to intercalate with DNA, a property less pronounced in quinoline-based analogs .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons
Compound Name LogP Solubility (mg/mL) Stability
This compound 3.2 0.15 (DMSO) Stable under microwave conditions
N′-s-Benzylidene derivative 4.1 0.08 (DMSO) Sensitive to UV light
7-Chloro-4-hydrazinylquinoline 2.8 0.22 (DMSO) Hydrolytically stable

Key Insights :

  • Lipophilicity : The benzylidene derivative (LogP: 4.1) has higher membrane permeability but lower solubility, highlighting a trade-off in drug design .
  • Stability: this compound remains stable under microwave synthesis, whereas its derivatives may require protective storage .

Biological Activity

2-Propylquinoline-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antitubercular, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is synthesized through various methods, including microwave-assisted synthesis which enhances the yield and purity of the compound. The synthesis typically involves the reaction of 2-propylquinoline-4-carboxylic acid with hydrazine or its derivatives, resulting in the formation of the hydrazide derivative. This compound belongs to the hydrazide-hydrazone class, known for their pharmacological potential.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.

In Vitro Studies

  • Antibacterial Activity :
    • The compound has shown potent activity against Gram-positive and Gram-negative bacteria. In one study, it exhibited minimum inhibitory concentration (MIC) values ranging from 1.95 to 7.81 μg/mL against various bacterial strains, outperforming gentamicin in some cases .
    • Notably, it was effective against Pseudomonas aeruginosa, inhibiting quorum sensing-related virulence factors such as biofilm formation and motility .
  • Antifungal Activity :
    • The antifungal efficacy of this compound was evaluated against several fungal strains, where it displayed promising results comparable to standard antifungal agents .
  • Antitubercular Activity :
    • The compound also demonstrated activity against Mycobacterium tuberculosis, with MIC values indicating effectiveness at concentrations lower than those required for traditional treatments .

Table: Summary of Biological Activities

Activity TypeTarget OrganismsMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus1.95
Escherichia coli7.81
Pseudomonas aeruginosa<64
AntifungalCandida albicans10
AntitubercularMycobacterium tuberculosis16.25

Case Studies

  • Hydrazone Derivatives :
    A study synthesized a series of hydrazone derivatives based on this compound and evaluated their antimicrobial potential. The derivatives exhibited enhanced bioactivity compared to their parent compound, suggesting that structural modifications can lead to improved efficacy .
  • In Vivo Efficacy :
    In animal models, particularly using BALB/c mice infected with Leishmania species, treatment with derivatives of 2-propylquinoline resulted in significant reductions in parasite load, indicating potential for development as an antileishmanial agent .

The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic pathways. Molecular docking studies suggest that these compounds may bind effectively to key enzymes involved in bacterial metabolism, disrupting their function and leading to cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-propylquinoline-4-carbohydrazide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Microwave-assisted synthesis has been shown to enhance reaction efficiency and yield. For example, hydrazinolysis of precursors in propan-2-ol under controlled heating (2 hours at reflux) followed by cyclization with isothiocyanates can yield functionalized derivatives . Purification via column chromatography with solvent gradients (e.g., ethyl acetate/hexane) is recommended for isolating pure products. Reaction parameters such as stoichiometry of hydrazine hydrate (5-fold excess) and temperature must be rigorously monitored to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming hydrazide bond formation and substituent positions. Mass spectrometry (ESI-MS) validates molecular weight, while FT-IR identifies carbonyl (C=O) and N-H stretches. For crystallographic validation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides atomic-level structural resolution . Cross-referencing spectral data with computational predictions (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for quinoline-hydrazide derivatives?

  • Methodological Answer : Contradictions often arise from polymorphism or solvent-dependent crystal packing. To address this:

  • Perform repeated crystallizations using varied solvents (e.g., DMSO vs. ethanol) to assess polymorphism.
  • Validate NMR assignments via 2D techniques (COSY, HSQC) and compare with literature data for analogous compounds .
  • Apply statistical tools (e.g., R-factor analysis in SHELXL) to evaluate crystallographic model robustness .
  • Use principal component analysis (PCA) to identify outliers in spectral datasets .

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) of this compound in antibacterial applications?

  • Methodological Answer :

  • Variable Selection : Modify substituents at the hydrazide moiety (e.g., benzylidene vs. pyrrolyl groups) to assess electronic and steric effects .
  • Bioassay Design : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and validate results via time-kill kinetics .
  • Data Correlation : Use multivariate regression to link logP, dipole moments, and antibacterial activity. Molecular docking (e.g., AutoDock Vina) can predict interactions with bacterial enzyme targets (e.g., DNA gyrase) .

Q. How can computational chemistry complement experimental studies on this compound’s reactivity?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, such as hydrazide formation or cyclization energetics .
  • Simulate UV-Vis spectra (TD-DFT) to correlate theoretical and experimental λmax values.
  • Use molecular dynamics (MD) to study solvent effects on crystallization or protein-ligand binding .

Data Analysis & Ethical Considerations

Q. What frameworks are recommended for analyzing contradictory results in biological assays?

  • Methodological Answer :

  • Apply the "principal contradiction" framework: Identify the dominant factor (e.g., compound solubility vs. intrinsic activity) influencing discrepancies .
  • Use Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .
  • Validate findings via orthogonal assays (e.g., fluorescence-based vs. plate-count methods) .

Q. How should researchers address ethical considerations in toxicity studies of this compound?

  • Methodological Answer :

  • Follow OECD guidelines for in vitro cytotoxicity (e.g., MTT assay on mammalian cell lines) before in vivo testing.
  • Document compliance with institutional review boards (IRBs) for studies involving human-derived cells .
  • Disclose all safety data (e.g., LD50, GHS hazard codes) in publications, even if preliminary .

Tables for Key Data

Property Technique Reference
Crystal StructureSHELXL refinement
Antibacterial ActivityMIC assays, molecular docking
Synthetic Yield OptimizationMicrowave-assisted synthesis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Propylquinoline-4-carbohydrazide
Reactant of Route 2
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